Resminostat - 864814-88-0

Resminostat

Catalog Number: EVT-287822
CAS Number: 864814-88-0
Molecular Formula: C16H19N3O4S
Molecular Weight: 349.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Resminostat (also known as RAS2410 or 4SC-201) is a novel, orally bioavailable, small molecule inhibitor of histone deacetylases (HDACs) [, , ]. It exhibits inhibitory activity against HDACs belonging to classes I, IIb, and IV, with a particular potency for HDACs 1, 2, 3, and 6 [, , , , ]. Resminostat's primary role in scientific research stems from its ability to alter gene expression by inhibiting HDACs, making it a valuable tool for investigating epigenetic mechanisms in various biological processes and disease models, including cancer [, , , , ].

Source and Classification

Resminostat was developed by the German pharmaceutical company 4SC and has received orphan drug designation from the U.S. Food and Drug Administration for the treatment of hepatocellular carcinoma. It functions by inhibiting HDACs, which are enzymes involved in the removal of acetyl groups from histones, leading to a more compact chromatin structure and reduced gene expression associated with tumor suppression .

Synthesis Analysis

The synthesis of resminostat involves several key steps that typically utilize commercially available starting materials. While specific proprietary methods may not be publicly detailed, general approaches to synthesizing HDAC inhibitors like resminostat often include:

  1. Starting Materials: The synthesis usually begins with readily available aromatic compounds or derivatives that can be modified through various chemical reactions.
  2. Key Reactions: Common reactions include:
    • Acylation: Introducing acyl groups to modify the aromatic system.
    • Hydroxamic Acid Formation: A critical step in synthesizing HDAC inhibitors is forming hydroxamic acids, which are known to chelate zinc ions essential for HDAC activity.
  3. Purification: After synthesis, compounds are typically purified using techniques such as column chromatography or recrystallization to obtain the final product in high purity.

Specific reaction conditions (temperature, solvent choice, reaction time) and yields for each step would depend on the detailed synthetic pathway employed by researchers or manufacturers.

Molecular Structure Analysis

Resminostat's molecular structure is characterized by a hydroxamic acid functional group, which is pivotal for its interaction with HDAC enzymes. The compound can be represented by the following structural formula:

  • Chemical Formula: C14_{14}H14_{14}N2_{2}O3_{3}
  • Molecular Weight: Approximately 258.27 g/mol

The presence of a hydroxamic acid moiety allows resminostat to effectively coordinate with metal ions in the active site of HDACs, thereby inhibiting their enzymatic activity. The spatial arrangement of atoms contributes to its binding affinity and selectivity towards different HDAC isoforms .

Chemical Reactions Analysis

Resminostat participates in various chemical reactions that can be summarized as follows:

  1. Inhibition of Histone Deacetylases: The primary reaction mechanism involves the chelation of zinc ions within the active site of HDACs, leading to enzyme inhibition.
  2. Acetylation Dynamics: By inhibiting HDACs, resminostat promotes histone acetylation, resulting in a more relaxed chromatin structure that facilitates gene transcription associated with cell cycle arrest and apoptosis in cancer cells .
  3. Synergistic Effects: Resminostat has been studied in combination with other agents (e.g., Ruxolitinib) to enhance anti-tumor efficacy through synergistic mechanisms that inhibit angiogenesis and metastasis .
Mechanism of Action

The mechanism of action for resminostat involves several key pathways:

  1. HDAC Inhibition: By inhibiting class I and II HDACs (including HDAC1, HDAC3, and HDAC6), resminostat leads to an accumulation of acetylated histones . This process disrupts normal chromatin remodeling.
  2. Impact on Signaling Pathways: Resminostat affects various signaling pathways, notably:
    • Inhibition of the phosphoinositide 3-kinase/Akt pathway, which is crucial for cell survival and proliferation.
    • Reduction in levels of pro-apoptotic proteins Bim and Bax while increasing anti-apoptotic protein Bcl-xL levels, thereby promoting apoptosis in cancer cells .
  3. Cell Cycle Arrest: The compound induces cell cycle arrest at the G0/G1 phase in multiple myeloma cells, contributing to its anti-cancer effects .
Physical and Chemical Properties Analysis

Resminostat exhibits several important physical and chemical properties:

  • Solubility: It has a solubility greater than 10 mM in dimethyl sulfoxide (DMSO), making it suitable for various biological assays.
  • Stability: The compound is stable under standard laboratory conditions but should be stored at low temperatures (-20 °C) to maintain integrity over time.
  • Melting Point: Specific melting point data may vary based on purity but generally falls within expected ranges for similar compounds.

These properties are critical for determining appropriate dosage forms and delivery methods in clinical settings .

Applications

Resminostat has several scientific applications primarily focused on oncology:

  1. Cancer Treatment: It is being investigated in clinical trials for various cancers including:
    • Hepatocellular carcinoma
    • Advanced colorectal carcinoma
    • Relapsed or refractory Hodgkin's lymphoma
  2. Combination Therapies: Resminostat is studied in combination with other drugs (e.g., sorafenib) to enhance therapeutic efficacy against solid tumors .
  3. Research Tool: As an HDAC inhibitor, it serves as a valuable tool in epigenetic research to study gene regulation mechanisms associated with cancer biology.
Introduction to Resminostat in the Context of Epigenetic Therapeutics

Role of Histone Deacetylases (HDACs) in Oncogenesis and Disease Pathogenesis

Histone deacetylases (HDACs) are a family of 18 enzymes that catalyze the removal of acetyl groups from ε-N-acetyl-lysine residues on histone proteins (H2A/B, H3, H4) and non-histone substrates. This deacetylation promotes chromatin condensation, leading to transcriptional repression of tumor suppressor genes (e.g., p21, p53) and dysregulation of critical cellular processes including cell cycle progression, apoptosis, and DNA repair [1] [7]. Overexpression of specific HDAC isoforms is a hallmark of numerous malignancies:

  • Class I HDACs (e.g., HDAC1, HDAC3) are frequently upregulated in solid tumors and hematological cancers, driving uncontrolled proliferation through cyclin-dependent kinase suppression [1].
  • Class IIa HDACs (e.g., HDAC9) contribute to metabolic and cardiovascular diseases by deacetylating transcription factors like USF1 (involved in lipogenic gene regulation) and STAT5 (modulating immune responses) [5]. Transgenic overexpression of HDAC9 promotes insulin resistance, hepatic steatosis, and adipocyte hypertrophy, mechanistically linked to suppressed PPARγ activity [5].
  • HDAC6 (Class IIb) facilitates oncogenic cell migration via tubulin deacetylation and heat-shock protein 90 (HSP90) regulation, critical for stabilizing mutant proteins in cancers [8].

Table 1: HDAC Isoforms and Their Pathological Roles in Chronic Diseases

HDAC ClassKey IsoformsPathological RolesAssociated Diseases
Class IHDAC1, HDAC3Silencing tumor suppressors; Cell cycle dysregulationHepatocellular carcinoma, Colorectal cancer, Leukemias
Class IIaHDAC4, HDAC9Impaired myocyte/adipocyte differentiation; STAT5/USF1 deacetylationInsulin resistance, Cardiovascular disease, Osteoporosis
Class IIbHDAC6, HDAC10Tubulin deacetylation; HSP90 stabilizationCutaneous T-cell lymphoma, Metastatic progression

[1] [5] [8]

Epigenetic dysregulation by HDACs extends beyond oncology. HDAC9-mediated deacetylation of myocyte enhancer factor-2 (MEF2) disrupts normal skeletal muscle differentiation, while its role in STAT5 deacetylation exacerbates autoimmune disorders by altering T-regulatory cell function [5] [7].

Resminostat as a Pan-HDAC Inhibitor: Classification and Pharmacological Relevance

Resminostat (4SC-201, RAS2410) is an orally bioavailable hydroxamate-class inhibitor targeting multiple HDAC isoforms across Classes I and II. It exhibits potent inhibition of HDAC1 (IC₅₀ = 42.5 nM), HDAC3 (IC₅₀ = 50.1 nM), and HDAC6 (IC₅₀ = 71.8 nM), with weaker activity against HDAC8 (IC₅₀ = 877 nM) [9]. As a pan-HDAC inhibitor, it broadly modulates:

  • Histone Hyperacetylation: Induces accumulation of acetylated histones (e.g., H3K9ac, H3K27ac), reversing transcriptional silencing of tumor suppressors like p21WAF1 [1].
  • Non-Histone Target Modulation: Deacetylates STAT5 (enhancing pro-apoptotic signaling) and HSP90 (destabilizing oncogenic client proteins including HER2 and Bcr-Abl) [1] [9].
  • Multipathway Inhibition: Suppresses Akt phosphorylation and downregulates anti-apoptotic Bcl-2 family proteins (Bcl-xL), while upregulating pro-apoptotic Bim and Bax [9].

Table 2: Resminostat's Selectivity Profile Against Key HDAC Isoforms

HDAC IsoformClassIC₅₀ (nM)Biological Consequence of Inhibition
HDAC1I42.5p21 activation; Cell cycle arrest at G1/S
HDAC3I50.1NF-κB pathway suppression; Reduced inflammation
HDAC6IIb71.8α-Tubulin hyperacetylation; Impaired metastasis
HDAC8I877Minor effects on cell differentiation

[1] [9]

Pharmacologically, resminostat demonstrates dose-proportional pharmacokinetics with low inter-patient variability. A first-in-human trial established that doses ≥400 mg once-daily (days 1–5, 14-day cycles) achieve >90% HDAC enzyme inhibition in peripheral blood mononuclear cells, confirming target engagement [3]. Its hydroxamate moiety enables bidentate chelation of the zinc ion within HDAC catalytic pockets, conferring substrate-competitive binding (mean Kᵢ = 27 nM) [9].

Comparative Analysis of Resminostat and Other HDAC Inhibitors in Preclinical Research

Resminostat distinguishes itself from other HDAC inhibitors through its balanced isoform selectivity and synergistic potential:

  • Versus Vorinostat/Panobinostat: While vorinostat (SAHA) and panobinostat are non-selective pan-HDAC inhibitors, resminostat’s superior HDAC6 specificity (IC₅₀ = 71.8 nM vs. vorinostat’s >100 nM) enhances microtubule disruption and impairs DNA damage repair. In head and neck squamous cell carcinoma (HNSCC) models, resminostat (IC₅₀ = 0.775–1.572 μM) synergized with radiotherapy by suppressing homologous recombination repair, unlike vorinostat [4] [9].
  • Versus Class-Selective Inhibants: Entinostat (class I-selective) lacks HDAC6 inhibitory activity, limiting its efficacy against HSP90-dependent cancers. Resminostat’s dual HDAC3/HDAC6 inhibition simultaneously attenuates NF-κB survival signaling and protein chaperone function. In mycosis fungoides models, resminostat combined with PI3K inhibitors (e.g., copanlisib) showed enhanced cytotoxicity by blocking compensatory Akt activation [8].
  • Synergy with Targeted Therapies: Resminostat enhances the efficacy of kinase inhibitors and DNA-damaging agents:
  • With AZD-2014 (mTOR inhibitor): Synergistically reduced viability in hepatocellular carcinoma (IC₅₀ shift from 0.89 μM to 0.07 μM) [9].
  • With Cisplatin: Downregulated survivin expression and increased γH2AX foci (marker of unrepaired DNA breaks) in colorectal cancer spheroids [3] [4].

Table 3: Comparative Preclinical Profiles of Select HDAC Inhibitors

InhibitorPrimary HDAC TargetsKey Preclinical SynergiesCancer Models Tested
ResminostatHDAC1/3/6PI3Ki (Copanlisib); mTORi (AZD-2014); RadiotherapyHCC, HNSCC, CTCL, Colorectal
VorinostatPan-HDACLimited radiosensitizationMelanoma, Lung, Breast
EntinostatHDAC1/3Exemestane (aromatase inhibitor)Breast, Lung
MocetinostatHDAC1/2/3/11RadiotherapyHNSCC, Leukemia
PracinostatPan-HDACAzacitidine (demethylating agent)Myelodysplastic syndromes

[1] [4] [8]

In a phase I trial, resminostat monotherapy induced stable disease in 11/19 advanced solid tumor patients, including a 27% reduction in metastatic thymoma target lesions [3]. Its unique ability to inhibit both class I HDACs (reversing epigenetic silencing) and HDAC6 (disrupting proteostasis) positions it as a versatile backbone for combination regimens.

Properties

CAS Number

864814-88-0

Product Name

Resminostat

IUPAC Name

(E)-3-[1-[4-[(dimethylamino)methyl]phenyl]sulfonylpyrrol-3-yl]-N-hydroxyprop-2-enamide

Molecular Formula

C16H19N3O4S

Molecular Weight

349.4 g/mol

InChI

InChI=1S/C16H19N3O4S/c1-18(2)11-13-3-6-15(7-4-13)24(22,23)19-10-9-14(12-19)5-8-16(20)17-21/h3-10,12,21H,11H2,1-2H3,(H,17,20)/b8-5+

InChI Key

FECGNJPYVFEKOD-VMPITWQZSA-N

SMILES

CN(C)CC1=CC=C(C=C1)S(=O)(=O)N2C=CC(=C2)C=CC(=O)NO

Solubility

Soluble in DMSO, not in water

Synonyms

4SC201; 4SC-201; 4SC 201; RAS-2410; RAS2410; RAS 2410; Resminostat.

Canonical SMILES

CN(C)CC1=CC=C(C=C1)S(=O)(=O)N2C=CC(=C2)C=CC(=O)NO

Isomeric SMILES

CN(C)CC1=CC=C(C=C1)S(=O)(=O)N2C=CC(=C2)/C=C/C(=O)NO

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.